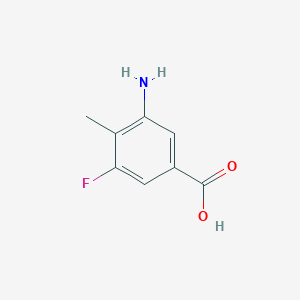

3-Amino-5-fluoro-4-methylbenzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 3-Amino-5-fluoro-4-methylbenzoic acid involves multiple steps, including nitrification, esterification, and hydronation, starting from related benzoic acid derivatives. An optimization method for synthesizing Methyl 2-amino-5-fluorobenzoate, which shares a close structural relationship, has been developed using 3-fluorobenzoic acid as the raw material. The process entails reactions with mixed acid and methanol, followed by reduction, yielding the target product with high purity and yield (Yin Jian-zhong, 2010).

Molecular Structure Analysis

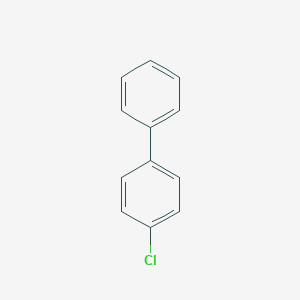

Molecular structure analysis is crucial for understanding the reactivity and properties of 3-Amino-5-fluoro-4-methylbenzoic acid. Studies on related compounds, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, have shown the utility of these molecules as multireactive building blocks for synthesizing various heterocyclic scaffolds, illustrating the importance of structural analysis in developing synthetic strategies (Soňa Křupková et al., 2013).

Chemical Reactions and Properties

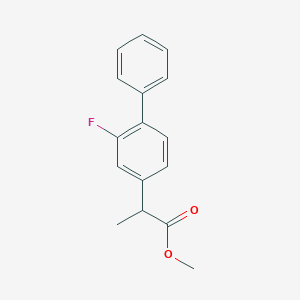

The chemical reactivity of 3-Amino-5-fluoro-4-methylbenzoic acid can be inferred from related research on benzoic acid derivatives. For example, the synthesis of 4-Amino-3-nitrobenzoic acid methyl ester through Fischer esterification highlights the compound's amenability to esterification reactions, which are pivotal in modifying its chemical properties for specific applications (Caleb M Kam et al., 2020).

Physical Properties Analysis

The physical properties of compounds closely related to 3-Amino-5-fluoro-4-methylbenzoic acid, such as solubility, melting point, and crystalline structure, play a significant role in their application and handling. For instance, the coordination assembly of 3,5-dinitro-4-methylbenzoic acid with Pr(III), synthesized via hydrothermal methods, reveals how hydrogen bonding and crystalline structure can influence the stability and solubility of these compounds (S. Varughese, V. Pedireddi, 2005).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are fundamental to the application of 3-Amino-5-fluoro-4-methylbenzoic acid. Research on similar compounds, like the study of solvent-dependent coordination polymers of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyrdine, showcases the significant impact of chemical structure on reactivity and interaction with other molecules (V. Pedireddi, S. Varughese, 2004).

Wissenschaftliche Forschungsanwendungen

-

General Information

-

Potential Applications

-

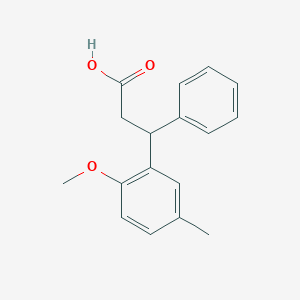

Structural Modification of Natural Products

-

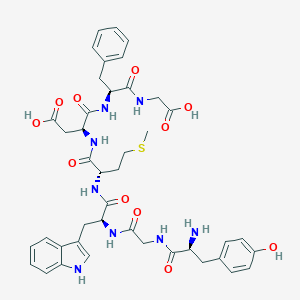

Analysis of Amino Acids

-

Synthesis of Oxadiazoles for Antimicrobial Applications

Safety And Hazards

The safety information available indicates that 3-Amino-5-fluoro-4-methylbenzoic acid is harmful . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Eigenschaften

IUPAC Name |

3-amino-5-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSFFMYPNCKQCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612130 | |

| Record name | 3-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-fluoro-4-methylbenzoic acid | |

CAS RN |

103877-75-4 | |

| Record name | 3-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

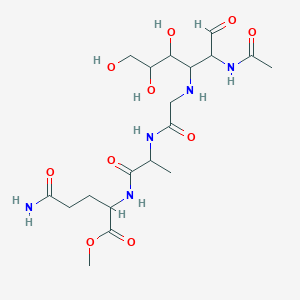

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

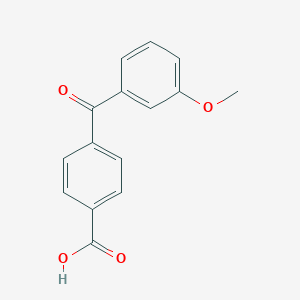

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid](/img/structure/B17847.png)

![N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide](/img/structure/B17865.png)

![4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B17866.png)